Bacteriochlorophyll
Overview
Description
Bacteriochlorophylls (BChl) are photosynthetic pigments found in various phototrophic bacteria . They are related to chlorophylls, the primary pigments in plants, algae, and cyanobacteria . Bacteriochlorophylls are involved in photosynthesis, but unlike plants and cyanobacteria, the process is anoxygenic and does not produce oxygen .
Synthesis Analysis
Bacteriochlorophylls are synthesized from divinyl chlorophyllide a and chlorophyllide a . The synthesis of bacteriochlorophyll a involves an enzyme called 3-vinyl-bacteriochlorophyll hydratase, also known as BchF . This enzyme exists in two forms originating from an early divergence .Molecular Structure Analysis
Bacteriochlorophylls have a bacteriochlorin macrocycle ring with two reduced pyrrole rings . The structure features of bacteriochlorophyllide a include tetrapyrroles, a dicarboxylic acid, a methyl ester, a methyl ketone, and a magnesium ion .Chemical Reactions Analysis
Bacteriochlorophylls are involved in photosynthesis, where they absorb photons . The energy contained in the excited pigments is channeled through light-harvesting pigments into the reaction center where photochemical reactions take place .Physical And Chemical Properties Analysis
Bacteriochlorophyllides have an intense absorption band in the long wavelength region . They also have light sensitization and photochemistry properties . These properties are highly useful in various applications of bacteriochlorophyllides .Scientific Research Applications
Photophysical Properties in Solvents and Chlorosomes
Bacteriochlorophyll f, a photosynthetic pigment, has been investigated for its spectral and dynamic characteristics, particularly in solvents and chlorosomes. These studies provide insight into the properties of its excited and triplet states, which are essential for understanding its role in photosynthesis and potential applications in energy conversion and photomedicine (Niedzwiedzki et al., 2014).
NIR-absorbing Photosensitizers
Bacteriochlorins, derivatives of bacteriochlorophylls, exhibit intense electronic absorption in the near-infrared (NIR) region, which is useful for deep tissue penetration. Their applications in photodynamic therapy for cancer, photodiagnosis, and the inactivation of bacteria, viruses, and fungi are being explored. The development of synthetic bacteriochlorins with improved stability has expanded their potential in medical and energy-harvesting applications (Pucelik, Sułek & Dąbrowski, 2020).
Bacteriochlorin Arrays for NIR Light Utilization
Research on bacteriochlorophylls has led to the development of bacteriochlorin arrays, which are crucial for capturing near-infrared (NIR) light. These arrays have applications in artificial photosynthesis and photomedicine, contributing to efficient light-harvesting and energy transduction (Lindsey, Mass & Chen, 2011).
Chemical Transformations for Medical Applications
Methods for the chemical modification of bacteriochlorophyll a have been developed, leading to derivatives with improved photophysical properties. These transformations are critical for creating conjugates with biologically active molecules, which have potential applications in fluorescence diagnosis and cancer therapy (Grin & Mironov, 2016).
Novel Pigments for Large Light-Harvesting Antennas
The discovery of bacteriochlorophyll f in Chlorobaculum limnaeum mutants has provided insights into new chlorophyllous pigments, broadening our understanding of photosynthesis. These pigments exhibit unique properties, such as a Qy peak of 705 nm, contributing to the study of light-harvesting and energy transfer mechanisms, which are significant for bioenergy development (Harada et al., 2012).
Biosynthesis and Metabolic Processes
Understanding the biosynthesis of (bacterio)chlorophylls and their coordination in photosynthetic reaction centers is crucial for exploring their applications in solar energy harvesting and metabolic processes (Proctor et al., 2022).
Fluorescence Analysis and Photosynthesis Studies
Chlorophyll fluorescence analysis, particularly for chlorophyll a, provides valuable insights into photosynthesis and plant physiology. This technique is instrumental in understanding how plants respond to environmental changes and is pivotal in crop improvement and ecological research (Murchie & Lawson, 2013).
Engineered Biosynthesis in Bacteria
The engineered biosynthesis of bacteriochlorophylls in bacteria like Rhodobacter sphaeroides illuminates pathways for producing photopigments with unique absorbance characteristics, paving the way for novel applications in photosynthesis research and bioenergy production (Canniffe & Hunter, 2014).
properties
IUPAC Name |
magnesium;methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+;/t31-,32-,34-,35+,39-,40+,51-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJXIQQMORJERS-AGGZHOMASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74MgN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18025-10-0 | |
Record name | Magnesium, [(2E,7S,11S)-3,7,11,15-tetramethyl-2-hexadecen-1-yl (3S,4S,13R,14R,21R)-9-acetyl-14-ethyl-13,14-dihydro-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-κN23,κN24,κN25,κN26]-, (SP-4-2)-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18025-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
911.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue solid; [Sigma-Aldrich MSDS] | |
Record name | Bacteriochlorophyll | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20269 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Bacteriochlorophyll a | |
CAS RN |
17499-98-8 | |
Record name | Bacteriochlorophyll a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17499-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,13R,14R,21R)-9-acetyl-14-ethyl-13,14-dihydro-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-acetyl-14-ethyl-13,14-dihydro-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,13β,14α,21β]]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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